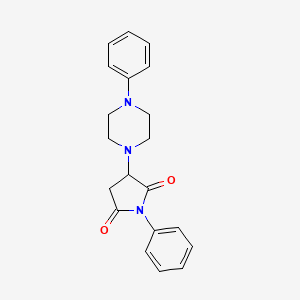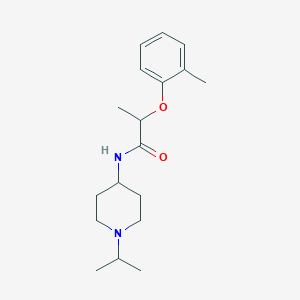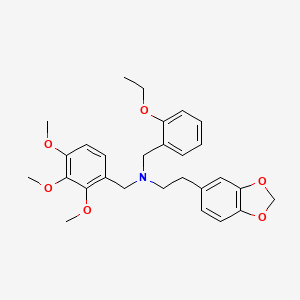
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP has been found to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further research.
作用機序
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is believed to exert its effects through the modulation of various neurotransmitters and cytokines in the body. Specifically, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects.
Biochemical and Physiological Effects:
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-depressant effects. Additionally, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects. 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also some limitations to using 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments, including its potential toxicity and limited solubility in water.
将来の方向性
There are several potential future directions for research on 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, including further investigation into its potential therapeutic applications, elucidation of its mechanism of action, and optimization of its synthesis method. Additionally, research could focus on developing new derivatives of 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione with improved solubility and reduced toxicity. Overall, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has significant potential for further research and development as a therapeutic agent.
合成法
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 1-(2-bromoethyl)-4-phenylpiperazine with 2,5-pyrrolidinedione in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid, followed by a final deprotection step to yield 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione.
科学的研究の応用
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit a range of potential therapeutic applications, including as an anti-inflammatory, anti-tumor, and anti-depressant agent. Research has shown that 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro. Additionally, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects.
特性
IUPAC Name |
1-phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19-15-18(20(25)23(19)17-9-5-2-6-10-17)22-13-11-21(12-14-22)16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYONYBZTJPKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)
![N-mesityl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5232433.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5232441.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)


![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
